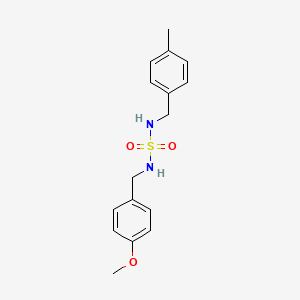

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide

Description

N-(4-Methoxybenzyl)-N'-(4-methylbenzyl)sulfamide is a sulfamide derivative featuring two distinct benzyl substituents: a 4-methoxybenzyl group (electron-donating methoxy substituent) and a 4-methylbenzyl group (hydrophobic methyl substituent). Sulfamides are known for their bioactivity, particularly as enzyme inhibitors or antimicrobial agents, and substituent variations significantly influence their reactivity and applications .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-13-3-5-14(6-4-13)11-17-22(19,20)18-12-15-7-9-16(21-2)10-8-15/h3-10,17-18H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAHNZHOEOJWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 4-methoxybenzylamine and 4-methylbenzylamine with sulfuryl chloride or sulfonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxybenzylamine+4-methylbenzylamine+sulfuryl chloride→N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction can lead to the formation of amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Substitution reactions may involve reagents like or under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide with analogous sulfamides and sulfonamides, focusing on structural features, physicochemical properties, and synthesis methodologies.

Structural Analogues of Sulfamides

Key Observations :

- Substituent Effects : The 4-methoxy group in the target compound introduces electron-donating properties, enhancing solubility in polar solvents compared to purely hydrophobic substituents (e.g., 4-CH₃ or C₆H₅) .

- Acidity : The pKa of sulfamides correlates with substituent electronic effects. For instance, the pyridinyl-substituted analog (pKa = 9.75) is less basic than the bis-methyl derivative (pKa = 10.67), likely due to the electron-withdrawing nature of the pyridine ring .

- Molecular Weight and Boiling Point : Bulky substituents (e.g., 2,4-dichlorobenzyl) increase molecular weight and boiling points, as seen in the dichloro analog (MW = 359.27) .

Comparison with Sulfonamides

Sulfonamides (R-SO₂-NR'R'') are structurally related but differ in oxidation state and reactivity:

Key Differences :

- Reactivity : Sulfamides (R-NH-SO₂-NH-R') are less oxidized than sulfonamides (R-SO₂-NH-R'), making them more nucleophilic and prone to hydrolysis under acidic conditions .

- Bioactivity : Sulfonamides are widely used as antibiotics, whereas sulfamides are explored for kinase inhibition and antiviral activity .

Industrial Demand :

- N-(4-Methoxybenzyl)cyclopropanamine and N-(4-methylbenzyl)propan-2-amine have seen growing demand in pharmaceutical intermediates, with global production capacities projected to rise through 2025 .

Biological Activity

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide is a sulfonamide compound that has garnered interest for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2S. The compound features two benzyl substituents, which enhance its lipophilicity and potential membrane permeability. These structural characteristics may contribute to its biological efficacy compared to simpler sulfonamides.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to antibacterial effects. Additionally, the compound may interact with various molecular targets, influencing pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Sulfonamides have long been recognized for their antibacterial properties . This compound has shown promise in inhibiting the growth of various bacterial strains. The compound's structural features may enhance its effectiveness against resistant strains by improving its interaction with bacterial enzymes.

Table 1: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| N-benzyl-N'-(4-methylbenzyl)sulfamide | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Similar compounds have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Case Study: In Vitro Cancer Cell Studies

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, similar to other known anticancer agents.

Table 2: In Vitro Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Tubulin polymerization inhibition |

| PC-3 (Prostate Cancer) | 20 | Induction of apoptosis via cell cycle arrest |

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide, and how are intermediates characterized?

Methodological Answer:

- Synthesis Pathways :

- Step 1 : React 4-methoxybenzylamine and 4-methylbenzylamine with sulfamide precursors (e.g., sulfuryl chloride derivatives) under inert atmosphere (N₂/Ar) .

- Step 2 : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate sulfamide bond formation .

- Step 3 : Optimize reaction conditions (60–80°C, 12–24 hrs) in solvents such as DMSO or ethanol to enhance yield (65–85%) .

- Intermediate Characterization :

Q. Which analytical techniques are critical for confirming the structure and purity of this sulfamide derivative?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

- Elemental Analysis (C, H, N, S) to validate stoichiometry .

Q. What are the solubility and stability profiles of the compound under different experimental conditions?

Methodological Answer:

- Solubility :

- Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Poor solubility in water (<0.1 mg/mL) .

- Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .

- Stability :

- Stable at −20°C (desiccated) for >6 months.

- Degrades in acidic/basic conditions (pH <3 or >10); monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Root Cause Analysis :

- Compare synthetic protocols (e.g., impurity profiles, stereochemical variations) .

- Standardize bioassays (e.g., enzyme inhibition IC₅₀ with controls like ATP or reference inhibitors) .

- Cross-Validation :

- Use structural analogs (e.g., 4-methyl vs. 4-ethyl benzyl derivatives) to isolate substituent effects .

- Apply meta-analysis of published IC₅₀/EC₅₀ values to identify outliers .

Q. What strategies are effective in elucidating the mechanism of action of this sulfamide in enzyme inhibition assays?

Methodological Answer:

- Kinetic Studies :

- Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Measure Kᵢ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .

- Biophysical Techniques :

Q. How can computational modeling assist in predicting the binding affinity and guiding structural modifications?

Methodological Answer:

- In Silico Workflow :

- SAR Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.